molecular formula C16H23BrClNO2 B14698125 Propiophenone, 5'-bromo-2'-(2-piperidinoethoxy)-, hydrochloride CAS No. 20800-15-1

Propiophenone, 5'-bromo-2'-(2-piperidinoethoxy)-, hydrochloride

Cat. No.: B14698125
CAS No.: 20800-15-1
M. Wt: 376.7 g/mol
InChI Key: TXLFFSJEWZRCMI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride typically involves the reaction of 5’-bromo-2’-hydroxypropiophenone with 2-(piperidino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride is unique due to the presence of both the bromine atom and the piperidinoethoxy group. This combination imparts specific chemical properties and biological activities that are not observed in the simpler analogs .

Properties

CAS No.

20800-15-1

Molecular Formula

C16H23BrClNO2

Molecular Weight

376.7 g/mol

IUPAC Name

1-[5-bromo-2-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C16H22BrNO2.ClH/c1-2-15(19)14-12-13(17)6-7-16(14)20-11-10-18-8-4-3-5-9-18;/h6-7,12H,2-5,8-11H2,1H3;1H

InChI Key

TXLFFSJEWZRCMI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)OCCN2CCCCC2.Cl

Origin of Product

United States

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